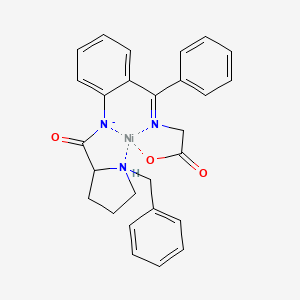

Ni-(S)-BPB-GLy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

Ni-(S)-BPB-GLy has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Biology: Studied for its potential role in biological systems and enzyme mimetics.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the following steps:

Complexation: Nickel ions are complexed with glycine in an aqueous solution.

Impregnation: The complex is then impregnated onto a suitable support material, such as silica.

Precipitation: The impregnated material is precipitated out of the solution.

Drying and Calcination: The precipitate is dried and calcined to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale precipitation and impregnation techniques. The process is optimized to ensure high yield and purity of the compound. Factors such as temperature, pH, and concentration of reagents are carefully controlled to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ni-(S)-BPB-GLy undergoes various chemical reactions, including:

Oxidation: Nickel in the compound can be oxidized to higher oxidation states.

Reduction: The compound can be reduced under suitable conditions.

Substitution: Ligands in the compound can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using different ligands in an aqueous or organic solvent

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel metal or lower oxidation state compounds .

Mécanisme D'action

The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets and pathways. The nickel center in the compound can coordinate with various ligands, facilitating catalytic reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands attached to the nickel center .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nickel Oxide (NiO): Used in ceramics and as an electrode material.

Nickel Sulfide (NiS): Found in various minerals and used in electroplating.

Nickel Acetate: Used as a mordant in the textile industry

Uniqueness

Ni-(S)-BPB-GLy is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .

Activité Biologique

Ni-(S)-BPB-GLy is a nickel(II) complex that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and asymmetric synthesis. This compound is characterized by its chiral ligand structure, which enhances its reactivity and selectivity in various chemical reactions. The biological activity of this compound is primarily linked to its role as a catalyst in the synthesis of biologically active compounds, especially α-amino acids, which are crucial for protein synthesis and various metabolic processes.

Chemical Structure and Properties

This compound is a coordination complex that includes nickel as the central metal ion coordinated with a chiral ligand derived from benzophenone and glycine. Its structure allows it to engage in various interactions with substrates, enhancing its catalytic properties.

Key Structural Features

- Metal Center : Nickel(II)

- Ligand : (S)-2-[N-(N′-benzylprolyl)amino]benzophenone

- Functional Groups : Contains nitrogen and carbonyl groups, facilitating coordination with metal ions.

Catalytic Role in Synthesis

This compound has been shown to act as an effective catalyst in asymmetric synthesis, particularly in the production of α-amino acids. These amino acids are pivotal in numerous biological functions, including protein synthesis and neurotransmitter production. The ability of this compound to enhance reaction rates and selectivity makes it valuable in synthetic organic chemistry.

Inhibitory Activity

Recent studies have indicated that derivatives of this compound exhibit significant inhibitory activity against aldose reductase (ALR2), an enzyme involved in the polyol pathway of glucose metabolism. This pathway is crucial in the context of diabetic complications, making these compounds potential therapeutic agents for diabetes management.

Table 1: Biological Activity Data of this compound Derivatives

| Compound Name | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| (S)-2-amino-5-[phenyl]pent-4-ynoic acid-Ni-(S)-BPB | ALR2 | 85% | |

| (S)-2-amino-5-[aryl]pent-4-ynoic acid-Ni-(S)-BPB | ALR1/ALR2 | Selective for ALR2 |

The mechanism by which this compound exerts its biological effects involves:

- Coordination : The complex interacts with substrates through coordination at the nickel center.

- Catalysis : It facilitates the conversion of substrates into products with high stereoselectivity.

- Inhibition : Compounds derived from this compound can inhibit specific enzymes like ALR2, impacting metabolic pathways associated with diabetes.

Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of various derivatives of (S)-2-amino-5-[aryl]pent-4-ynoic acids using this compound as a catalyst demonstrated significant biological activity against aldose reductase. The research highlighted that these compounds not only exhibited high yields but also maintained excellent optical purity, essential for their biological efficacy.

Study 2: Comparative Analysis with Other Nickel Complexes

Research comparing this compound with other nickel(II) complexes revealed its superior catalytic efficiency and selectivity. The unique chiral ligand structure allows for enhanced interaction with substrates compared to other complexes lacking such specificity.

Table 2: Comparison of Nickel(II) Complexes

| Complex Name | Catalytic Efficiency | Selectivity | Unique Features |

|---|---|---|---|

| This compound | High | High | Chiral ligand |

| Ni-(R)-BPB-Gly | Moderate | Moderate | Enantiomeric counterpart |

| Nickel(II) Schiff Base Complexes | Variable | Low | Less selective |

Propriétés

IUPAC Name |

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQCPMTUIIOMU-JIDHJSLPSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N3NiO3- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.